molecular formula C20H21N5O3 B2897304 benzyl 6'-amino-5'-cyano-3'-methyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate CAS No. 371923-81-8

benzyl 6'-amino-5'-cyano-3'-methyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate

Cat. No.: B2897304
CAS No.: 371923-81-8
M. Wt: 379.42
InChI Key: ZNWMJJGJIRAOLM-UHFFFAOYSA-N
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Description

Benzyl 6’-amino-5’-cyano-3’-methyl-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, including an amino group, a cyano group, and a carboxylate ester. The spiro configuration, where two rings are connected through a single atom, imparts significant rigidity and distinct chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6’-amino-5’-cyano-3’-methyl-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate typically involves multi-component reactions (MCRs). One common method includes the condensation of arylidenemalononitriles with substituted 5-pyrazolones and piperidine derivatives under solvent-free conditions . This reaction is often catalyzed by acidic catalysts such as disulfonic acid imidazolium chloroaluminate, which facilitates the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may leverage continuous flow synthesis techniques to enhance yield and purity. These methods often involve the use of automated reactors that precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6’-amino-5’-cyano-3’-methyl-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 6’-amino-5’-cyano-3’-methyl-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 6’-amino-5’-cyano-3’-methyl-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The spirocyclic structure provides a rigid framework that can fit into specific binding sites on enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6’-amino-5’-cyano-3’-methyl-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties compared to other pyrano[2,3-c]pyrazoles. This rigidity and the presence of multiple functional groups make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

benzyl 6-amino-5-cyano-3-methylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-13-16-18(24-23-13)28-17(22)15(11-21)20(16)7-9-25(10-8-20)19(26)27-12-14-5-3-2-4-6-14/h2-6H,7-10,12,22H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWMJJGJIRAOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OCC4=CC=CC=C4)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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